(3S,4S)-3-hydroxy-4-[(2-phenylethyl)amino]-1lambda6-thiolane-1,1-dione
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Overview
Description
(3S,4S)-3-hydroxy-4-[(2-phenylethyl)amino]-1lambda6-thiolane-1,1-dione is a complex organic compound that features a thiolane ring with a hydroxy group and a phenylethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-3-hydroxy-4-[(2-phenylethyl)amino]-1lambda6-thiolane-1,1-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the thiolane ring: This can be achieved through a cyclization reaction involving a suitable diene and a thiol.
Introduction of the hydroxy group: This step often involves the use of oxidizing agents to introduce the hydroxy functionality at the desired position.
Attachment of the phenylethylamine moiety: This can be accomplished through a nucleophilic substitution reaction, where the amine group of phenylethylamine reacts with an appropriate leaving group on the thiolane ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3S,4S)-3-hydroxy-4-[(2-phenylethyl)amino]-1lambda6-thiolane-1,1-dione can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxy group or to convert the thiolane ring into a more saturated structure.
Substitution: The phenylethylamine moiety can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution reagents: Such as alkyl halides or acyl chlorides for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the thiolane ring may produce a more saturated thiolane derivative.
Scientific Research Applications
(3S,4S)-3-hydroxy-4-[(2-phenylethyl)amino]-1lambda6-thiolane-1,1-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of (3S,4S)-3-hydroxy-4-[(2-phenylethyl)amino]-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylethylamine moiety may interact with neurotransmitter receptors, while the thiolane ring and hydroxy group may modulate the compound’s overall activity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
Phenylethylamine: A simpler compound with a similar phenylethylamine moiety but lacking the thiolane ring and hydroxy group.
Thiolane derivatives: Compounds with a thiolane ring but different substituents, which may have varying biological activities.
Uniqueness
(3S,4S)-3-hydroxy-4-[(2-phenylethyl)amino]-1lambda6-thiolane-1,1-dione is unique due to its combination of a thiolane ring, hydroxy group, and phenylethylamine moiety. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
(3S,4S)-1,1-dioxo-4-(2-phenylethylamino)thiolan-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3S/c14-12-9-17(15,16)8-11(12)13-7-6-10-4-2-1-3-5-10/h1-5,11-14H,6-9H2/t11-,12-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZXCYZDDEDMKGM-VXGBXAGGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CS1(=O)=O)O)NCCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CS1(=O)=O)O)NCCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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